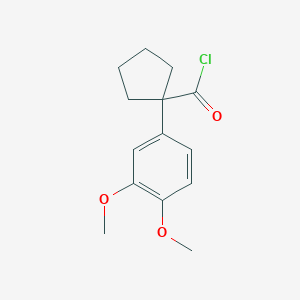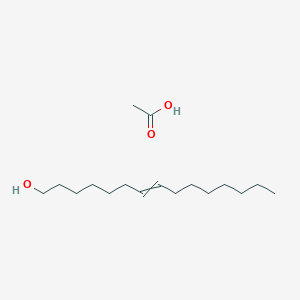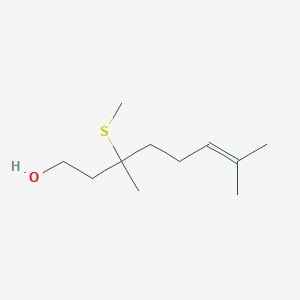
3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL is an organic compound with the molecular formula C10H20OS It is a derivative of octenol, characterized by the presence of a methylsulfanyl group and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,7-dimethyloct-6-en-1-ol and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by the addition of methylthiol to introduce the methylsulfanyl group.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various substituted derivatives
Scientific Research Applications
3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Citronellol: A similar compound with a hydroxyl group instead of a methylsulfanyl group.
6-Octen-1-ol, 3,7-dimethyl-: Another isomer with different stereochemistry.
Uniqueness
3,7-Dimethyl-3-(methylsulfanyl)oct-6-EN-1-OL is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
51755-79-4 |
|---|---|
Molecular Formula |
C11H22OS |
Molecular Weight |
202.36 g/mol |
IUPAC Name |
3,7-dimethyl-3-methylsulfanyloct-6-en-1-ol |
InChI |
InChI=1S/C11H22OS/c1-10(2)6-5-7-11(3,13-4)8-9-12/h6,12H,5,7-9H2,1-4H3 |
InChI Key |
YNALMILETIXCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CCO)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


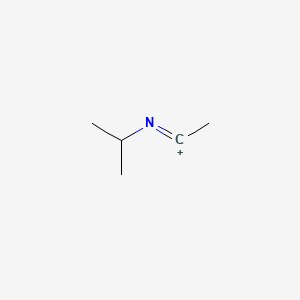
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)

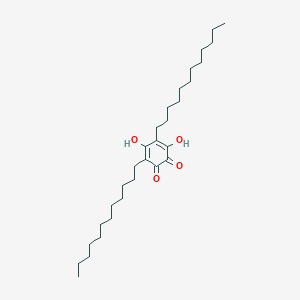
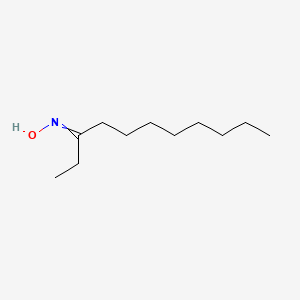
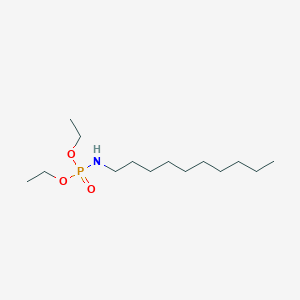

![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
